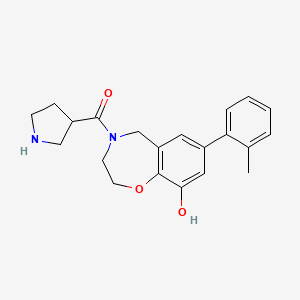
7-(3-chlorophenyl)-4-(3-methoxybenzyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-(3-chlorophenyl)-4-(3-methoxybenzyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol, also known as TC-2153, is a small molecule that has been identified as a potential therapeutic agent for various neurological disorders.
作用机制
7-(3-chlorophenyl)-4-(3-methoxybenzyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol is believed to exert its therapeutic effects by modulating the activity of the Rac1 protein, which is involved in various cellular processes, including cell migration, proliferation, and survival. This compound has been shown to inhibit the activity of Rac1, leading to reduced neurodegeneration and improved cognitive function in animal models of neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including reducing oxidative stress, inflammation, and apoptosis in the brain. It has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in neuronal survival and growth.
实验室实验的优点和局限性
One of the advantages of 7-(3-chlorophenyl)-4-(3-methoxybenzyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol for lab experiments is its ability to cross the blood-brain barrier, allowing it to exert its effects directly on the brain. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several future directions for the study of 7-(3-chlorophenyl)-4-(3-methoxybenzyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol. One area of research is to investigate its potential as a treatment for other neurological disorders, such as multiple sclerosis and amyotrophic lateral sclerosis. Another area of research is to develop more efficient synthesis methods for this compound, which could improve its availability for research and potential therapeutic use. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on various cellular processes.
Conclusion:
In conclusion, this compound is a small molecule that has shown promise as a potential therapeutic agent for various neurological disorders. Its ability to modulate the activity of the Rac1 protein and its biochemical and physiological effects make it a promising candidate for further research. However, more studies are needed to fully understand its mechanism of action and potential therapeutic applications.
合成方法
The synthesis of 7-(3-chlorophenyl)-4-(3-methoxybenzyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol involves a multi-step process that starts with the reaction of 3-chlorobenzaldehyde with 3-methoxybenzylamine to form an intermediate product. The intermediate product is then subjected to a series of reactions, including cyclization and reduction, to yield this compound. The synthesis method has been described in detail in a research article by Cai et al. (2012).
科学研究应用
7-(3-chlorophenyl)-4-(3-methoxybenzyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol has been studied extensively for its potential therapeutic applications in various neurological disorders, including Alzheimer's disease, Huntington's disease, and Parkinson's disease. It has been shown to improve cognitive function and reduce neurodegeneration in animal models of these diseases. This compound has also been investigated for its potential as a treatment for drug addiction and depression.
属性
IUPAC Name |
7-(3-chlorophenyl)-4-[(3-methoxyphenyl)methyl]-3,5-dihydro-2H-1,4-benzoxazepin-9-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClNO3/c1-27-21-7-2-4-16(10-21)14-25-8-9-28-23-19(15-25)11-18(13-22(23)26)17-5-3-6-20(24)12-17/h2-7,10-13,26H,8-9,14-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLTHZENQQJCRJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2CCOC3=C(C2)C=C(C=C3O)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 4-{3-[2-cyano-2-(5-methoxy-1H-benzimidazol-2-yl)vinyl]-2,5-dimethyl-1H-pyrrol-1-yl}-3-methylbenzoate](/img/structure/B5487706.png)
![4-(4-chlorobenzoyl)-1-[3-(dimethylamino)propyl]-5-(2-furyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5487709.png)
![N-{5-[2-(2-chlorophenyl)vinyl]-1,3,4-thiadiazol-2-yl}-N'-(2-methoxyphenyl)urea](/img/structure/B5487721.png)
![2-(1H-benzimidazol-2-yl)-3-[5-(4-bromo-2-nitrophenyl)-2-furyl]acrylonitrile](/img/structure/B5487722.png)
![2-[(4-cyano-6,7-dihydro-5H-cyclopenta[c]pyridin-3-yl)thio]-N-(4-methoxyphenyl)acetamide](/img/structure/B5487725.png)
![N-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5487731.png)
![4-methyl-N-(2-methylphenyl)-3-{[(pyridin-4-ylmethyl)amino]sulfonyl}benzamide](/img/structure/B5487745.png)
![N-{2-[2,4-bis(dimethylamino)-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]-2-oxoethyl}methanesulfonamide](/img/structure/B5487757.png)
![4-{2-oxo-2-[3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidin-1'-yl]ethyl}phenol](/img/structure/B5487763.png)
![N-{2-[3-(aminomethyl)-1-pyrrolidinyl]-1,1-dimethyl-2-oxoethyl}-4-methylaniline dihydrochloride](/img/structure/B5487778.png)
![6-(6-amino-1H-pyrrolo[2,3-b]pyridin-4-yl)-N~2~,N~2~-diethylpyrimidine-2,4-diamine](/img/structure/B5487782.png)
![2-[(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]-N-(5-methyl-2-pyridinyl)acetamide](/img/structure/B5487803.png)
![N,N-dimethyl-3-[(9-oxo-1-oxa-8-azaspiro[4.6]undec-8-yl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B5487811.png)
